molecular formula C11H6ClN5O4S2 B4307188 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B4307188
M. Wt: 371.8 g/mol
InChI Key: OEXFFTALKYAMRG-UHFFFAOYSA-N
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a benzothiazole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by treating 2-mercaptoaniline with acid chlorides.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Oxadiazole Ring: This involves the cyclization of appropriate precursors under oxidative conditions.

    Coupling Reaction: The final step involves coupling the chlorinated benzothiazole with the oxadiazole derivative using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the nitro group in the oxadiazole ring, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, especially at positions ortho and para to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in microbial metabolism and cancer cell proliferation.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole.

    Oxadiazole Derivatives: Compounds like 4-nitro-1,2,5-oxadiazole and 3,5-dimethyl-1,2,4-oxadiazole.

Uniqueness

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both benzothiazole and oxadiazole rings allows for versatile reactivity and a broad spectrum of applications.

Properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN5O4S2/c12-5-1-2-7-6(3-5)13-11(23-7)22-4-8(18)14-9-10(17(19)20)16-21-15-9/h1-3H,4H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXFFTALKYAMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)SCC(=O)NC3=NON=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 5
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide
Reactant of Route 6
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide

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